
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Overview
Description
“Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate” is an organic compound. It likely contains an ester functional group, given the “oxobutanoate” in its name, and a methoxy group attached to a methylated phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of an ester functional group, a methoxy group, and a methylated phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of an ester group, this compound is likely polar and may have a higher boiling point than similar-sized hydrocarbons .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Compounds
This compound serves as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties. The methoxy and methyl groups present in the compound can be strategically altered to enhance the pharmacokinetic profiles of the resulting drugs .
Material Science: Development of Organic Semiconductors
In material science, particularly in the creation of organic semiconductors, this compound’s aromatic structure and electron-donating groups make it a candidate for use in the synthesis of conjugated polymers. These polymers are essential for the development of flexible electronic devices .
Industrial Applications: Chemical Intermediate
Industrially, “Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate” can act as a chemical intermediate in the production of dyes, resins, and other polymers. Its stability and reactivity under various conditions make it a valuable component in large-scale synthesis processes .
Environmental Applications: Degradation Studies
The environmental impact of this compound can be studied in terms of its biodegradability and potential toxicity. Research can focus on how it breaks down in natural settings and its interactions with various environmental factors, contributing to a better understanding of its ecological footprint .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly as a potential inhibitor for enzymes that interact with similar aromatic structures. This can provide insights into enzyme mechanisms and aid in the design of new biochemical assays .
Pharmacology: Drug Delivery Systems
Lastly, in pharmacology, the compound’s structure could be utilized to develop novel drug delivery systems. By attaching active pharmaceutical ingredients to this compound, researchers can explore new ways to enhance drug solubility, stability, and targeted delivery .
Future Directions
properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANEXPTGYOJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603894 | |
| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
CAS RN |
108124-66-9 | |
| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
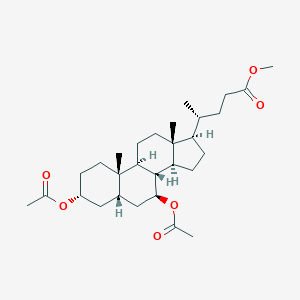
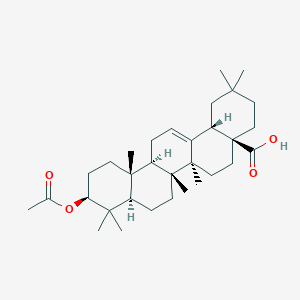
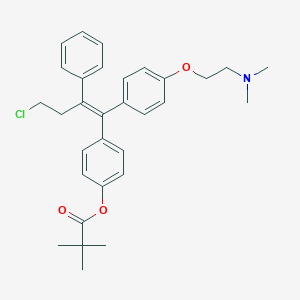
![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)
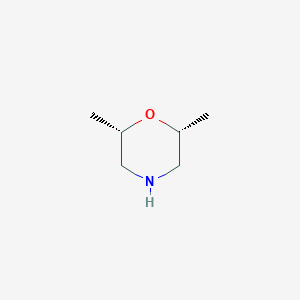
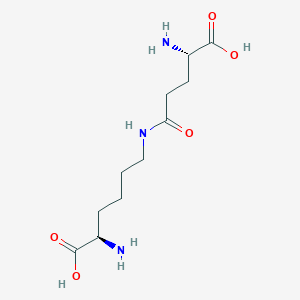




![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)